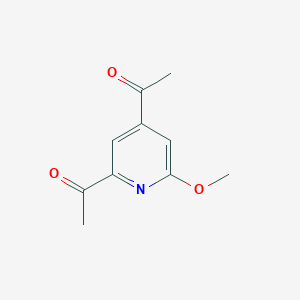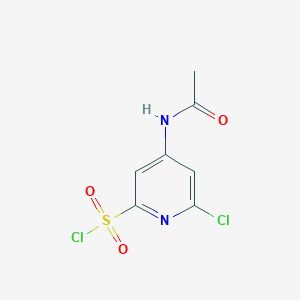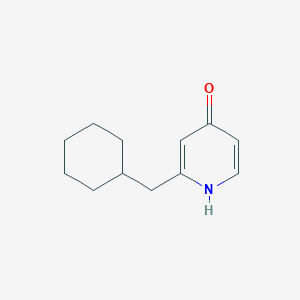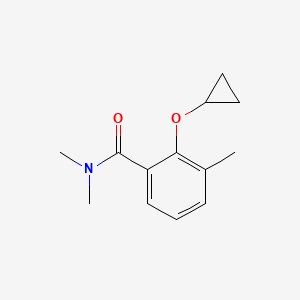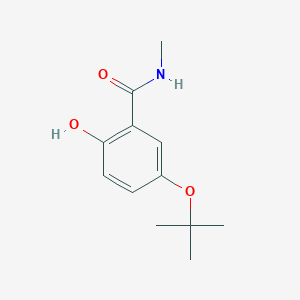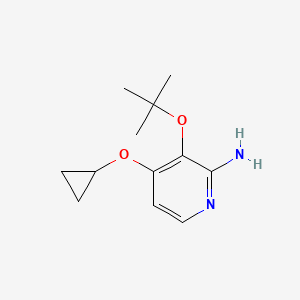
3-Tert-butoxy-4-cyclopropoxypyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butoxy-4-cyclopropoxypyridin-2-amine is a complex organic compound that features a tert-butoxy group, a cyclopropoxy group, and a pyridin-2-amine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butoxy-4-cyclopropoxypyridin-2-amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a tert-butoxy group is introduced to a pyridine derivative. This is followed by the introduction of a cyclopropoxy group through a cyclopropanation reaction. The final step involves the amination of the pyridine ring to introduce the amine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropoxy group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the pyridin-2-amine core, potentially converting it to a more saturated amine derivative.
Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products:
Oxidation: Cyclopropanone derivatives.
Reduction: Saturated amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-Tert-butoxy-4-cyclopropoxypyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Tert-butoxy-4-cyclopropoxypyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The tert-butoxy and cyclopropoxy groups may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 3-Tert-butoxy-4-cyclopropoxy-N,N-dimethylpyridin-2-amine
- 3-Tert-butoxy-4-cyclopropoxy-5-methylpyridin-2-amine
Comparison: 3-Tert-butoxy-4-cyclopropoxypyridin-2-amine is unique due to its specific combination of functional groups. Compared to similar compounds, it may exhibit different reactivity and binding properties, making it suitable for distinct applications in research and industry.
Properties
Molecular Formula |
C12H18N2O2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-[(2-methylpropan-2-yl)oxy]pyridin-2-amine |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-10-9(15-8-4-5-8)6-7-14-11(10)13/h6-8H,4-5H2,1-3H3,(H2,13,14) |
InChI Key |
CBRKZFYNKWTXQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CN=C1N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



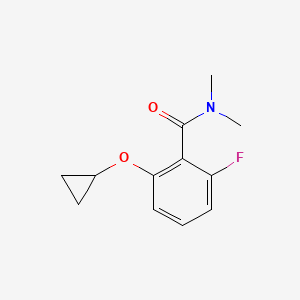
![3-Hydroxymethyl-7,8-dihydro-imidazo[1,2-A]pyrazin-6-one](/img/structure/B14846041.png)


